3-cyclopentyl-N-[2-(dimethylamino)ethyl]-N-[[4-[4-[(2-phenylethylamino)methyl]phenyl]phenyl]methyl]propanamide
Overview
Description
SB 699551: is a chemical compound known for its role as a selective antagonist for the serotonin receptor 5-HT 5A. It was the first compound developed to act specifically on this receptor, with a selectivity of around 100 times over other serotonin receptor subtypes . The compound’s full chemical name is 3-cyclopentyl-N-[2-(dimethylamino)ethyl]-N-[(4’-[(2-phenylethyl)amino]methyl)-4-biphenylyl]methyl]propanamide dihydrochloride .
Mechanism of Action
Target of Action
SB-699551, also known as 3-cyclopentyl-N-[2-(dimethylamino)ethyl]-N-[[4-[4-[(2-phenylethylamino)methyl]phenyl]phenyl]methyl]propanamide, is a drug that was developed to act as a selective antagonist for the serotonin receptor 5-HT5A . This receptor is present in several areas of the brain .
Mode of Action
SB-699551 selectively binds to the 5-HT5A receptor, a Gα i/o protein-coupled receptor . It has a selectivity of around 100x over other serotonin receptor subtypes . The binding of SB-699551 to the 5-HT5A receptor inhibits the receptor’s function .
Biochemical Pathways
The binding of SB-699551 to the 5-HT5A receptor triggers signaling changes in the canonical Gα i/o-coupled pathway and the phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) axis . It reduces the phosphorylation of AKT at serine residue 473 (S473), WNK1, PRAS40 .
Pharmacokinetics
It is soluble in dmso to 25 mm and in ethanol to 10 mm , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
SB-699551 has been found to reduce the viability of certain types of cancer cells in vitro . It has shown anticancer activity, particularly against breast tumor initiating cells . It reduces the frequency of tumorsphere initiating cells residing in breast tumor cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of SB 699551 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the biphenyl intermediate: This involves the coupling of a biphenyl derivative with a suitable amine.
Cyclopentylation: The introduction of the cyclopentyl group is achieved through a reaction with cyclopentyl bromide.
Amidation: The final step involves the formation of the amide bond through a reaction with propanoyl chloride.
Industrial Production Methods: : While specific industrial production methods for SB 699551 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions: : SB 699551 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the amine and amide functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
SB 699551 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the serotonin receptor 5-HT 5A and its role in various chemical processes.
Biology: Employed in research to understand the physiological roles of the 5-HT 5A receptor in the brain and other tissues.
Industry: Utilized in the development of new drugs targeting the serotonin receptor 5-HT 5A.
Comparison with Similar Compounds
Similar Compounds
SB 258719: Another selective antagonist for the serotonin receptor 5-HT 5A.
SB 699552: A structurally related compound with similar receptor selectivity.
SB 699553: Another analog with modifications to the biphenyl group.
Uniqueness: : SB 699551 is unique due to its high selectivity for the serotonin receptor 5-HT 5A, making it a valuable tool for studying this receptor’s role in various physiological and pathological processes. Its ability to reduce cancer cell viability also sets it apart from other similar compounds .
Properties
IUPAC Name |
3-cyclopentyl-N-[2-(dimethylamino)ethyl]-N-[[4-[4-[(2-phenylethylamino)methyl]phenyl]phenyl]methyl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H45N3O/c1-36(2)24-25-37(34(38)21-16-28-10-6-7-11-28)27-31-14-19-33(20-15-31)32-17-12-30(13-18-32)26-35-23-22-29-8-4-3-5-9-29/h3-5,8-9,12-15,17-20,28,35H,6-7,10-11,16,21-27H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQAMPXQRKYYQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(CC1=CC=C(C=C1)C2=CC=C(C=C2)CNCCC3=CC=CC=C3)C(=O)CCC4CCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H45N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90457468 | |
Record name | N-[2-(Dimethylamino)ethyl]-N-[[4′-[[(2-phenylethyl)amino]methyl][1,1′-biphenyl]-4-yl]methyl]cyclopentanepropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90457468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
791789-61-2 | |
Record name | N-[2-(Dimethylamino)ethyl]-N-[[4′-[[(2-phenylethyl)amino]methyl][1,1′-biphenyl]-4-yl]methyl]cyclopentanepropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=791789-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SB-699551 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0791789612 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[2-(Dimethylamino)ethyl]-N-[[4′-[[(2-phenylethyl)amino]methyl][1,1′-biphenyl]-4-yl]methyl]cyclopentanepropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90457468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SB-699551 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3FN59X9DPR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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